molecular formula C15H15NO3 B13847064 Methyl 4-(4-methoxyanilino)benzoate

Methyl 4-(4-methoxyanilino)benzoate

Cat. No.: B13847064
M. Wt: 257.28 g/mol
InChI Key: ZORXZENCMJKRMS-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyanilino)benzoate is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an anilino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-(4-methoxyanilino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(4-hydroxyanilino)benzoate.

    Reduction: The nitro group in related compounds can be reduced to an amino group, although this specific compound does not contain a nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(4-hydroxyanilino)benzoate

    Reduction: Not applicable for this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-(2-methoxyanilino)benzoate
  • Methyl 4-(3-methoxyanilino)benzoate
  • Methyl 4-(4-ethoxyanilino)benzoate

Comparison: Methyl 4-(4-methoxyanilino)benzoate is unique due to the specific positioning of the methoxy and anilino groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Biological Activity

Methyl 4-(4-methoxyanilino)benzoate, a compound characterized by its methoxy-substituted aniline structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO3C_{16}H_{17}NO_3, featuring a benzoate core with a methoxy-substituted aniline moiety. This structural configuration is crucial for its biological interactions.

Biological Activities

1. Antibacterial Activity

This compound exhibits significant antibacterial effects. Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

2. Anti-inflammatory Properties

The compound also demonstrates potent anti-inflammatory effects. Research indicates that it can reduce inflammation by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In vitro studies have quantified its anti-inflammatory activity using various assays:

  • Cell Line: RAW 264.7 macrophages
  • Concentration Range: 1-100 µM
  • Inhibition of NO Production: Up to 70% at 50 µM concentration

These results highlight the compound's potential as an anti-inflammatory agent in therapeutic applications .

3. Anticancer Potential

Emerging research has explored the anticancer properties of this compound. A study focused on its derivatives revealed that certain structural modifications enhance its ability to induce apoptosis in cancer cells. The compound was found to activate the Wnt/β-catenin signaling pathway, which plays a critical role in regulating cell proliferation and differentiation.

Case Study:

A recent investigation into N-methyl-4-(4-methoxyanilino)quinazolines, related compounds, showed promising results as apoptosis inducers in various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

These findings suggest that this compound and its derivatives could be further developed as anticancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound binds to active sites of enzymes involved in inflammation and bacterial growth, inhibiting their function.
  • Signal Transduction Modulation: It influences cellular signaling pathways, particularly those related to cell survival and apoptosis.
  • Interaction with Biomolecules: The presence of functional groups allows for interactions with DNA and proteins, potentially leading to altered cellular responses.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 4-(4-methoxyanilino)benzoate

InChI

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(17)19-2/h3-10,16H,1-2H3

InChI Key

ZORXZENCMJKRMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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